molecular formula C13H10O2 B1339159 2-Hydroxy-4-phenylbenzaldehyde CAS No. 35664-67-6

2-Hydroxy-4-phenylbenzaldehyde

Cat. No. B1339159
CAS RN: 35664-67-6
M. Wt: 198.22 g/mol
InChI Key: PQPFIHPHEGDBQE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-phenylbenzaldehyde (HPBA) is an organic compound with the chemical formula C13H10O2. It is a compound of interest in various fields of chemistry .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-phenylbenzaldehyde consists of 13 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The exact mass is 198.06800 .

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Hydroxy-4-phenylbenzaldehyde has been studied for its potential in synthesizing biologically active compounds. For instance, it has been utilized in synthesizing Schiff bases and 2-Azetidinones, which exhibited notable antibacterial activity against various bacterial strains such as Xanthomonas citri, Escherichia coli, Erwinia carotovora, and Bacillus subtilis. This highlights its potential application in the development of new antibacterial agents (Junne et al., 2012).

Synthesis and Structural Analysis

The compound has also been a focal point in synthesis and crystal structure analysis studies. Its derivatives have been synthesized and characterized, contributing to the understanding of their structural properties and potential applications in various fields (Yong-jian, 2010; Thippeswamy et al., 2011).

Catalysis and Chemical Transformations

The compound and its related structures have been instrumental in catalysis and various chemical transformations. For example, it has been involved in oxyfunctionalization processes and selective oxidation reactions, essential for the transformation of other chemicals into useful compounds, particularly in the pharmaceutical and perfume industries (Jiang et al., 2014; Boldron et al., 2005).

Antioxidant and Enzyme Inhibition

Studies have also delved into the antioxidant properties of compounds derived from 2-Hydroxy-4-phenylbenzaldehyde, exploring their potential in mitigating oxidative stress-related damages. Furthermore, these compounds have shown promising results in enzyme inhibition, which is crucial for developing treatments for various diseases (Jang et al., 2010).

Antifungal and Antimicrobial Properties

Schiff bases of 2-Hydroxy-4-phenylbenzaldehyde have demonstrated significant antifungal and antimicrobial properties. These findings indicate its potential as a non-toxic alternative in creating new antifungal and antimicrobial agents, with applications in agriculture and medicine (Harohally et al., 2017).

Electrochemical Studies

The compound has been part of electrochemical studies, particularly in the electrodeposition of polymers. This research opens avenues for its application in analytical chemistry, especially in developing sensitive and selective detection methods for various substances (Kiss et al., 2022).

properties

IUPAC Name

2-hydroxy-4-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPFIHPHEGDBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468870
Record name 2-hydroxy-4-phenylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-phenylbenzaldehyde

CAS RN

35664-67-6
Record name 2-hydroxy-4-phenylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an agitated solution of 2-hydroxy-4-(2′-methylphenyl)benzaldehyde (0.030 g, 0.14 mmol) in EtOH (0.80 mL) was added 1,2-diamino-8-hydroxy-naphthalene-4-sulfonic acid dihydrochloride (0.033 g, 0.10 mmol) and sodium bisulfite (0.03 g) in water (0.20 mL). The solution was heated to 60° C. and agitated over 18 hours. The solution was cooled to room temperature, the tan precipitate was isolated by filtration and washed with water and ethyl acetate to provide the title compound (0.029 g, 60%) MS(ES) m/z 445 [M−H].
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
1,2-diamino-8-hydroxy-naphthalene-4-sulfonic acid dihydrochloride
Quantity
0.033 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Spagnolo, M Tiecco, A Tundo… - Journal of the Chemical …, 1972 - pubs.rsc.org
… The two isomers were identified by synthesizing the 6-phenylbenzo[b]furan (V) independently by an unambiguous route; the reaction of 2-hydroxy-4-phenylbenzaldehyde (VI) with ethyl …
Number of citations: 25 0-pubs-rsc-org.brum.beds.ac.uk
L GG - Physiology, 2010 - researchgate.net
… The residue was purified over silica gel with 0-30% ethyl acetate in cyclohexane to yield an approximate 1:1 inseparable mixture of 2-hydroxy-4-phenylbenzaldehyde and 2-hydroxy-6-…
Number of citations: 0 www.researchgate.net
S Ghaffari, A Asadzadeh… - Journal of Advanced …, 2018 - jabs.fums.ac.ir
Background & Objective: Abnormal production of melanin pigment which causes melasma, freckles, ephelides, and age spots, are esthetic problems. Polyphenol oxidase (PPO), a …
Number of citations: 3 jabs.fums.ac.ir
شیماغفاری, عزیزهاسدزاده… - Journal of Fasa …, 2018 - search.ebscohost.com
Background & Objective: Abnormal production of melanin pigment which causes melasma, freckles, ephelides, and age spots, are esthetic problems. Polyphenol oxidase (PPO), a …

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